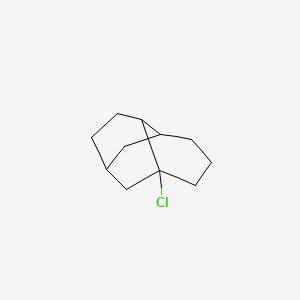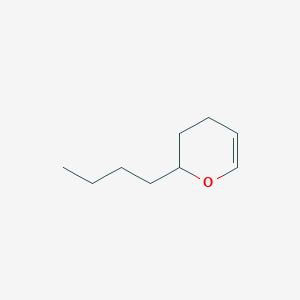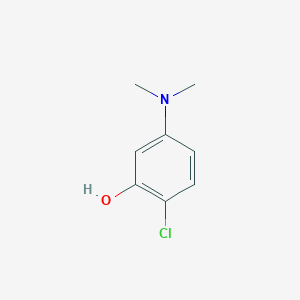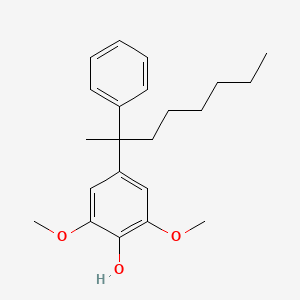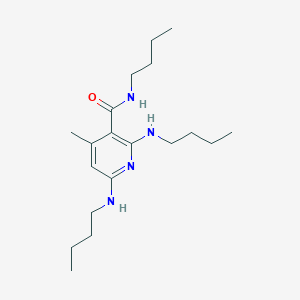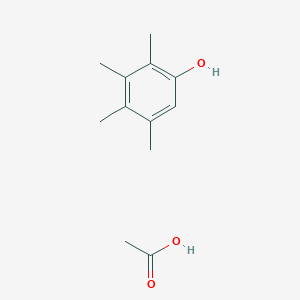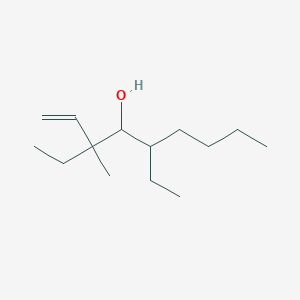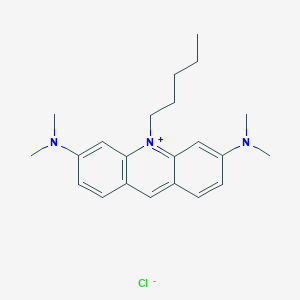
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2,4,5-triaminopyrimidine derivatives: with formic acid or formamide.
Oxidative cyclization: using reagents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of more oxidized pteridine derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives.
Scientific Research Applications
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative.
Folic acid: A well-known pteridine derivative involved in folate metabolism.
Uniqueness
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group and dihydropteridine core differentiate it from other pteridine derivatives, influencing its reactivity and applications.
Properties
CAS No. |
58947-90-3 |
|---|---|
Molecular Formula |
C7H6N4O3 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-methyl-5,8-dihydropteridine-4,6,7-trione |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-8-5(12)3-4(11)10-7(14)6(13)9-3/h2H,1H3,(H,9,13)(H,10,14) |
InChI Key |
JLZXTNVWUPDSRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C2=C1NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



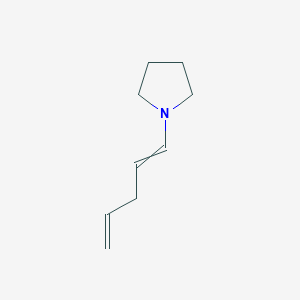
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

